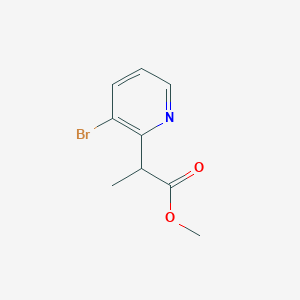

Methyl 2-(3-bromopyridin-2-yl)propanoate

Description

Methyl 2-(3-bromopyridin-2-yl)propanoate is a brominated pyridine derivative featuring a propanoate ester group at the 2-position of the pyridine ring and a bromine substituent at the 3-position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers versatility for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to alcohols).

Properties

IUPAC Name |

methyl 2-(3-bromopyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)8-7(10)4-3-5-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUCORXJJOSBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344679-48-5 | |

| Record name | methyl 2-(3-bromopyridin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromopyridin-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of 2-(pyridin-2-yl)propanoic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromopyridin-2-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 2-(3-bromopyridin-2-yl)propanoate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.

Drug Discovery: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Material Science: It is used in the development of new materials with specific properties.

Biological Studies: Researchers use it to study the interactions of pyridine derivatives with biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromopyridin-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Derivatives

Key structural analogs include:

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (, p. 107)

- Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate (, p. 132)

- Methyl (2S)-2-[(1-{[(3-fluorophenyl)methyl]carbamoyl}-2,2-diphenylethyl)amino]propanoate (MD05) ()

Table 1: Substituent Effects on Key Properties

Key Observations :

- Bromine vs. Fluorine/Amino Groups: The bromine substituent in the target compound enhances electrophilicity compared to fluorine or amino groups, making it more reactive in aryl-halide bond formation (e.g., Suzuki couplings).

- Ester vs. Acrylate: The propanoate ester lacks the conjugated double bond present in acrylate derivatives, reducing UV absorption and altering solubility profiles.

- Steric Effects: Bulky substituents (e.g., diphenyl groups in MD05) hinder reactivity compared to the less sterically encumbered pyridine-propanoate scaffold.

Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be drawn from:

- 2-Bromo-2-methyl-propanoic acid (): Bromine increases molecular weight (167.01 g/mol) and boiling point (200°C) compared to non-brominated analogs.

- Ethyl viologen (): Internal standards like ethyl viologen (δ 1.56–8.99 ppm in ¹H NMR) highlight methodologies for quantifying brominated esters via NMR with calibrated integration.

Table 2: Inferred Properties

Biological Activity

Methyl 2-(3-bromopyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 244.08 g/mol. The compound features a brominated pyridine ring, which is known to enhance biological interactions, alongside an ester functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine atom on the pyridine ring serves as a reactive site for nucleophilic substitution or cross-coupling reactions, which can modulate the activity of these targets. Additionally, the ester group may enhance lipophilicity, facilitating cellular uptake.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against various pathogens.

- Anticancer Potential : The brominated pyridine moiety is associated with enhanced cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-bromopyridin-3-yl)propanoate | Bromine at different position | Anticancer |

| Methyl 3-(5-bromopyridin-2-yl)propanoate | Different bromination pattern | Antimicrobial |

| Ethyl 3-(5-bromopyridin-2-yl)propanoate | Brominated pyridine, ester | Anticancer |

This table highlights how variations in bromination position can influence biological activity and reactivity.

Case Studies and Research Findings

- Anticancer Studies : A study investigating the cytotoxic effects of various brominated pyridine derivatives found that this compound exhibited significant growth inhibition in cancer cell lines (IC50 values below those of standard chemotherapeutics) . The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Antimicrobial Activity : Another research effort evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

- Enzyme Interaction Studies : Molecular docking simulations have shown that this compound binds effectively to enzyme active sites, suggesting its potential as an inhibitor for drug target identification . Such studies are crucial for understanding how structural modifications can enhance or diminish biological activity.

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Its unique structural attributes make it a candidate for further exploration in:

- Drug Design : Modifications to enhance selectivity and potency against specific targets.

- Therapeutic Applications : Investigating its role in treating infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.